

An In-depth Technical Guide to the Physicochemical Properties of Aminoisoquinolines

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Compound of Interest

Compound Name: *Isoquinolin-7-amine*

Cat. No.: *B1315814*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to this heterocyclic system creates aminoisoquinolines, a class of compounds with significant therapeutic potential. Their utility spans various targets, including but not limited to, inhibitors of poly(ADP-ribose) polymerase (PARP), kinases, and various receptors.^{[1][2]} The physicochemical properties of these molecules, such as their acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.^[3] Understanding and optimizing these properties is a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of the core physicochemical properties of aminoisoquinolines, details the experimental protocols for their determination, and illustrates their relevance in biological systems.

Core Physicochemical Properties

The position of the amino substituent on the isoquinoline ring significantly influences the electronic distribution and intermolecular interactions, thereby governing the molecule's physicochemical characteristics. These properties are not static and are highly dependent on the specific isomer.

Acidity and Basicity (pKa)

The pKa value reflects the ionization state of a molecule at a given pH. For aminoisoquinolines, the basicity of the amino group and the ring nitrogen is a key factor in their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the parent isoquinoline is 5.14.[4] The addition of an electron-donating amino group generally increases the basicity. For instance, 1-aminoisoquinoline has a pKa of 7.62, indicating it is a stronger base than isoquinoline.[5] In contrast, 3-aminoisoquinoline is a considerably weaker base than 1-aminoisoquinoline.[6] This difference is attributed to the varied contribution of resonance structures.[6]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its binding to plasma proteins.[3] A balanced logP is often crucial for oral bioavailability and reaching intracellular targets. According to Lipinski's "rule of five," a successful drug candidate should ideally have a logP value not greater than 5.[7][8] For non-ionizable compounds, logP is constant, while for ionizable molecules like aminoisoquinolines, the distribution coefficient (logD) is pH-dependent and more physiologically relevant.[7][8]

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[9] Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.[10] The solubility of aminoisoquinolines is influenced by factors such as their crystal lattice energy (reflected in the melting point) and their ability to form hydrogen bonds with water.[9] For example, 5-aminoisoquinoline is reported to be water-soluble, a beneficial property for a pharmacological tool.[1] The solubility of aminoquinolines, a related class, is known to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the amine group.[11]

Melting Point (MP)

The melting point is an indicator of the purity and the strength of the crystal lattice of a compound. A higher melting point generally suggests stronger intermolecular forces, which can correlate with lower solubility.

Data Presentation: Physicochemical Properties of Aminoisoquinoline Isomers

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa	Predicted logP	Solubility
Isoquinoline (Parent)	119-65-3	C ₉ H ₇ N	129.16	26-28[4]	5.14[4]	2.14[12]	Low solubility in water[13]
1-Aminoisoquinoline	1532-84-9	C ₉ H ₈ N ₂	144.17	122-124[5] [14]	7.62[5]	-	-
3-Aminoisoquinoline	25475-67-6	C ₉ H ₈ N ₂	144.17	174-178[15]	-	-	-
5-Aminoisoquinoline	1125-60-6	C ₉ H ₈ N ₂	144.17	128[16] [17]	-	1.4[16]	μg/mL (at pH 7.4) [16]
6-Aminoisoquinoline	23687-26-5	C ₉ H ₈ N ₂	144.17	-	-	1.6[18]	-
8-Aminoisoquinoline	23687-27-6	C ₉ H ₈ N ₂	144.17	155-157[19]	6.20 (Predicted)[19]	-	-

Note: Some data points are predicted values from computational models, and experimental values may vary. A hyphen (-) indicates that the data was not readily available in the searched literature.

Experimental Protocols

Accurate determination of physicochemical properties is essential for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Standardized protocols ensure data reproducibility and reliability.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[\[20\]](#)[\[21\]](#)

Methodology:

- Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[\[22\]](#)[\[23\]](#)
- Solution Preparation:
 - Prepare a 0.1 M solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[\[22\]](#)[\[23\]](#)
 - Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[\[22\]](#)[\[23\]](#)
 - Dissolve the aminoisoquinoline sample to prepare a solution of approximately 1 mM.[\[22\]](#)[\[23\]](#) A concentration of at least 10^{-4} M is required to detect a significant change in the titration curve.[\[20\]](#)[\[22\]](#)
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[\[22\]](#)[\[23\]](#)
 - Immerse the calibrated pH electrode into the solution.
 - Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the measurement.[\[22\]](#)
 - Make the solution acidic (pH 1.8-2.0) with the 0.1 M HCl.[\[22\]](#)[\[23\]](#)
 - Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.[\[22\]](#)

- Continuously monitor and record the pH after each addition, allowing the reading to stabilize.[22][23]
- Continue the titration until the pH reaches approximately 12-12.5.[22][23]
- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - The pKa is determined from the inflection point of the sigmoid curve.[21]
 - Perform a minimum of three titrations for each compound to ensure reliability and calculate the average pKa and standard deviation.[22]

Determination of logP/logD by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of the partition coefficient.[7][8][24]

Methodology:

- Phase Preparation:
 - Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4).[7]
 - Saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[7] This ensures thermodynamic equilibrium.
- Sample Preparation:
 - Prepare a stock solution of the aminoisoquinoline compound in a suitable solvent like DMSO (e.g., 10 mM).[7][8]
- Partitioning:
 - Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer phases.

- Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning between the two phases.[25]
- Allow the mixture to stand undisturbed overnight (approx. 16 hours) for complete phase separation.[25] Emulsion formation can be a challenge, especially for highly lipophilic compounds.[25]

- Analysis:
 - Carefully separate the two phases.
 - Determine the concentration of the aminoisoquinoline in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[24][26]
- Calculation:
 - The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess how quickly a compound precipitates from a solution when diluted from a DMSO stock.[9][10]

Methodology (Direct UV Assay):

- Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 20 mM).[27]
- Assay Plate Preparation:
 - Dispense a small volume (e.g., 5 μ L) of the DMSO stock solution into the wells of a microtiter plate.[28]
 - Add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentration.[28] The final DMSO concentration is typically kept low (e.g., <1%) to

minimize its effect on solubility.

- Incubation and Mixing:
 - Thoroughly mix the contents of the plate.
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[28]
- Separation and Measurement:
 - Filter the solution to remove any undissolved precipitate.[28]
 - Measure the UV absorbance of the filtrate in a UV-transparent plate using a spectrophotometer at the compound's λ_{max} .[28]
- Quantification:
 - Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution.[29]

Mandatory Visualizations

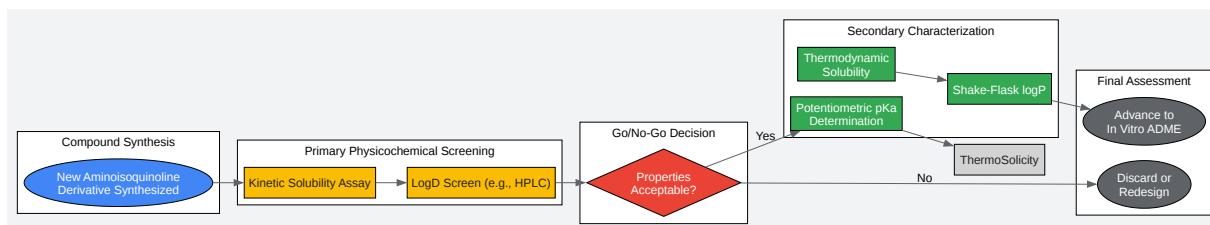
Biological Context: PARP Inhibition Signaling Pathway

Many aminoisoquinoline derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[1][30] In cancer cells with defects in homologous recombination repair (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality and targeted cell death.[31][32]

Caption: PARP inhibition by aminoisoquinolines in HR-deficient cells.

Experimental Workflow: Physicochemical Profiling

A logical workflow is crucial for the efficient characterization of novel aminoisoquinoline derivatives in a drug discovery setting. This process involves sequential assessment of key properties to inform decisions on which compounds to advance.

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Caption: Workflow for physicochemical characterization of aminoisoquinolines.

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